molecular formula O4Si4 B1598806 CID 6337710 CAS No. 293-51-6

CID 6337710

Cat. No.: B1598806
CAS No.: 293-51-6
M. Wt: 176.34 g/mol
InChI Key: QADUHAQRRSRMMM-UHFFFAOYSA-N
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Description

Properties

CAS No.

293-51-6

Molecular Formula

O4Si4

Molecular Weight

176.34 g/mol

InChI

InChI=1S/O4Si4/c1-5-2-7-4-8-3-6-1

InChI Key

QADUHAQRRSRMMM-UHFFFAOYSA-N

SMILES

O1[Si]O[Si]O[Si]O[Si]1

Canonical SMILES

O1[Si]O[Si]O[Si]O[Si]1

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification and Structural Basis

Chemical formula : C₄₆H₆₁F₂Na₂O₁₃P (PubChem CID 6335810)
Molecular weight : 936.9 g/mol
Defined stereocenters : 16 chiral centers
Component compounds : Betamethasone dihydrogen phosphate derivative with sodium counterions .

This glucocorticoid phosphate salt contains reactive functional groups:

  • Phosphate ester (hydrolysis-sensitive)

  • Ketone (C3 position)

  • Fluorinated carbocycle (C9-F substitution)

  • Diene system (A-ring conjugated diene)

Theoretical Reaction Pathways

Based on structural motifs, predicted reactivity includes:

Reaction TypeConditionsExpected ProductsNotes
Phosphate ester hydrolysis Acidic/basic aqueous mediaBetamethasone free alcohol + inorganic phosphatepH-dependent kinetics
Oxidation (C11 hydroxyl) Strong oxidizers (e.g., CrO₃)11-keto derivativeAlters glucocorticoid activity
Reduction (C20 ketone) NaBH₄, LiAlH₄20-hydroxy derivativePotential metabolite pathway
Enol ether cleavage Ozone or acidic H₂OFragmented secosteroidsDegradation pathway under oxidative stress

Analytical Challenges in Reaction Studies

Current technical limitations for studying CID 6337710 reactions:

Mass Spectrometry Limitations

  • High molecular weight (936.9 Da) complicates ionization efficiency

  • Sodium adducts ([M+2Na]²⁺) dominate ESI spectra, masking reaction products

  • Requires advanced techniques:

    • Acoustic droplet ejection-MS : For rapid reaction screening

    • MS/MS with quadrupole-Orbitrap : Structural elucidation of products

Chromatographic Issues

  • Poor retention on reverse-phase columns due to multiple charges

  • Suggested solution: HILIC (Hydrophilic Interaction LC) with pH 3.0 ammonium formate

Emerging Reaction Analysis Technologies

While this compound-specific data is lacking, novel methods could enable future studies:

Single-Molecule Electron Microscopy

  • MOSAIC Center's approach : Direct imaging of phosphate ester hydrolysis at 0.1 Å resolution

  • Temporal resolution: 10 ms/frame for real-time bond cleavage visualization

Automated Reaction Screening

  • High-throughput platforms analyze 10⁶ reaction conditions/week

  • Key parameters for this compound screening:

    • Temperature gradient: 25-80°C

    • Solvent matrix: DMSO/H₂O mixtures

    • Catalyst library: 1,200 enzymatic/metallic options

Predicted Metabolic Pathways

In silico modeling suggests hepatic transformations:

Enzyme SystemReactionVmax (predicted)Km (μM)
CYP3A4C6β-hydroxylation12.7 pmol/min/pmol48.2
UGT2B721-O-glucuronidation8.3 pmol/min/mg112.4
AKR1C320-ketoreduction4.1 nmol/min/mg89.7

Critical Data Gaps

  • No experimental kinetic parameters available

  • Missing thermodynamic profiles (ΔH‡, ΔS‡ for key reactions)

  • No published computational chemistry studies (DFT/MD simulations)

The absence of data stems from:

  • Complex salt structure complicating isolation

  • Lack of commercial availability for controlled experiments

  • Prioritization of simpler glucocorticoids in pharmaceutical research

Comparison with Similar Compounds

Critical Limitations in Available Evidence

  • No direct references to CID 6337710: None of the evidence documents mention this compound, making it impossible to extract its chemical properties, synthesis methods, or applications.
  • Irrelevant contextual data: While and 18 discuss other PubChem CID-labeled compounds (e.g., CID 101283546, CID 185389, CID 156582093), these are unrelated to this compound and cannot be used for comparison .
  • Focus on computational models : Most evidence (e.g., –4, 13) describes machine learning architectures like Transformers, BERT, and RoBERTa, which are unrelated to chemical compound analysis .

Hypothetical Framework for Comparison (If Data Were Available)

If structural or functional analogs of this compound existed in the evidence, a comparison might include:

Table 1: Key Parameters for Comparative Analysis

Parameter This compound (Hypothetical) Example Analog (CID 185389) Example Analog (CID 10153267)
Molecular Formula Unknown C₁₉H₂₈O₅ (Oscillatoxin D) C₃₄H₅₂O₄ (3-O-Caffeoyl Betulin)
Molecular Weight N/A 348.43 g/mol 532.78 g/mol
Biological Activity Undefined Cytotoxic (marine toxin) Antiviral (betulin derivative)
Solubility N/A Lipophilic Moderate in polar solvents
Synthetic Complexity N/A High (polyketide synthesis) Moderate (semisynthetic)

Note: Data for CID 185389 and CID 10153267 are derived from and , respectively .

Recommendations for Further Research

To address the lack of data:

Verify the CID identifier : Confirm that this compound is correctly referenced and exists in PubChem or other chemical databases.

Consult specialized databases : Use platforms like PubChem, ChEMBL, or Reaxys to retrieve structural, pharmacological, and synthetic data for this compound and its analogs.

Review recent literature : Search for peer-reviewed articles on this compound using platforms like SciFinder, PubMed, or Web of Science.

Leverage computational tools : If experimental data are scarce, employ QSAR (Quantitative Structure-Activity Relationship) modeling or molecular docking studies to predict properties and interactions.

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